(Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 356.35 g/mol. This compound is classified as a benzofuran derivative, which is notable for its biological activities and potential therapeutic properties.
The synthesis of (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves several key steps:
Technical details regarding specific reagents and conditions used in these reactions can vary based on the desired yield and purity of the final product.
The molecular structure of (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be represented using various notations:
InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10
QROSOHFEKKTKPA-ZDLGFXPLSA-N
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
These structural representations provide insight into the compound's connectivity and stereochemistry, indicating that it possesses a Z-isomer configuration due to the specific arrangement of substituents around the double bond.
The chemical reactivity of (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic applications and its potential for further functionalization.
The mechanism of action for (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is not fully elucidated but can be inferred based on its structural features:
Further studies are necessary to clarify its precise mechanism and evaluate its efficacy in relevant biological models .
The physical and chemical properties of (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate include:
These properties are essential for determining suitable handling and storage conditions for research applications.
(Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: